5'-Thymidylic acid

Übersicht

Beschreibung

Thymidine monophosphate, also known as thymidylic acid or deoxythymidine monophosphate, is a nucleotide that serves as a monomer in DNA. It is an ester of phosphoric acid with the nucleoside thymidine. Thymidine monophosphate consists of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound plays a crucial role in the synthesis and repair of DNA, making it essential for cellular growth and replication.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Thymidinmonophosphat kann durch enzymatische und chemische Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von Thymidin als Desoxyribose-Donor und Guanosintriphosphat (GTP) als Phosphat-Donor. Die Reaktion wird durch Enzyme wie Desoxyribosyltransferase II und Desoxycytidinkinase in einem Eintopf-Reaktionssystem katalysiert . Dieses Verfahren ist effizient und wirtschaftlich und liefert qualitativ hochwertiges Thymidinmonophosphat.

Industrielle Produktionsverfahren: Die industrielle Produktion von Thymidinmonophosphat beinhaltet oft die Hydrolyse von DNA, die aus Quellen wie Lachsmilch extrahiert wird. Die DNA wird mithilfe von Phosphodiesterasen in ihre Bestandteile, einschließlich Thymidinmonophosphat, hydrolysiert. Die resultierende Mischung wird dann mithilfe von Anionenaustauscherharz getrennt . Dieser Prozess, obwohl komplex und zeitaufwendig, ermöglicht die gleichzeitige Produktion mehrerer Nukleotide.

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis to Thymidine

5'-Thymidylic acid undergoes hydrolysis catalyzed by several 5'-nucleotidases, producing thymidine and inorganic phosphate. This reaction is pivotal in nucleotide salvage pathways.

| Reaction | Enzyme | Gene | Uniprot ID | Molecular Weight |

|---|---|---|---|---|

| This compound + H<sub>2</sub>O → Thymidine + Phosphate | 5'-Nucleotidase (NT5E) | NT5E | P21589 | 57,948 Da |

| This compound + H<sub>2</sub>O → Thymidine + Phosphate | Cytosolic 5'-Nucleotidase 1A (NT5C1A) | NT5C1A | Q9BXI3 | 41,020 Da |

| This compound + H<sub>2</sub>O → Thymidine + Phosphate | Mitochondrial 5'-Deoxyribonucleotidase (NT5M) | NT5M | Q9NPB1 | N/A |

Key Findings :

Phosphorylation to dTDP

Thymidylate kinase (DTYMK) phosphorylates TMP to thymidine diphosphate (dTDP), a precursor for DNA synthesis.

| Reaction | Enzyme | Gene | Uniprot ID | Molecular Weight |

|---|---|---|---|---|

| ATP + this compound → ADP + dTDP | Thymidylate Kinase | DTYMK | P23919 | 23,819 Da |

Key Findings :

-

DTYMK exhibits strict specificity for dTMP over other deoxyribonucleotides .

-

This reaction is ATP-dependent and occurs in both prokaryotic and eukaryotic systems .

Oxidation to Thymidine-5'-Aldehyde

Under oxidative stress induced by neocarzinostatin chromophore, the 5' carbon of TMP in DNA is oxidized to an aldehyde, causing strand breaks .

| Reaction | Conditions | Outcome |

|---|---|---|

| This compound (in DNA) + O<sub>2</sub> → Thymidine-5'-aldehyde + Strand Break | Neocarzinostatin, 2-mercaptoethanol | DNA fragmentation and alkali-labile sites |

Key Findings :

-

Thymidine-5'-aldehyde was identified via reverse-phase HPLC and mass spectrometry .

-

Oxidation by sodium hypoiodite converts the aldehyde to thymidine-5'-carboxylic acid .

Pyrophosphorolysis

dTTP can be hydrolyzed back to TMP in a pyrophosphate-dependent reaction:

Salvage Pathway Activation

Adenosine triphosphate (ATP) phosphorylates thymidine to TMP:

Wissenschaftliche Forschungsanwendungen

Role in DNA Synthesis

5'-Thymidylic acid is essential for the synthesis of DNA, serving as a building block for the formation of deoxythymidine triphosphate (dTTP), which is incorporated into DNA during replication. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to TMP using 5,10-methylenetetrahydrofolate as a cofactor:

This reaction is critical for maintaining adequate levels of dTTP in cells, which is vital for proper DNA replication and repair mechanisms .

Microbial Growth Studies

Research has demonstrated that this compound is essential for the growth of certain microorganisms. A study on Mycoplasma gallisepticum indicated that the addition of TMP significantly enhanced growth rates when compared to media lacking this nucleotide. The study highlighted that a combination of ribonucleotides and deoxyribonucleotides, including TMP, supported optimal growth conditions .

Table 1: Growth Support by Nucleotides

| Nucleotide Type | Effect on Growth |

|---|---|

| Ribonucleotides | Poor growth |

| Deoxyribonucleotides | Moderate growth |

| Combination | Optimal growth |

| This compound | Essential |

Cancer Research and Therapeutics

In cancer research, TMP's role extends to its involvement in nucleotide metabolism pathways that are often dysregulated in cancer cells. Thymidylate synthase, the enzyme responsible for converting dUMP to TMP, is a target for chemotherapeutic agents such as 5-fluorouracil (5-FU). Inhibiting this enzyme can lead to reduced levels of TMP and consequently limit DNA synthesis in rapidly dividing cancer cells .

Molecular Biology Techniques

This compound is widely used in molecular biology techniques such as:

- Polymerase Chain Reaction (PCR) : TMP is crucial for synthesizing DNA during PCR amplification.

- DNA Sequencing : It serves as a substrate for DNA polymerases during sequencing reactions.

- Cloning : TMP is used in constructing plasmids where it aids in the incorporation of thymidine residues.

Biochemical Pathways

This compound participates in various biochemical pathways beyond DNA synthesis. It acts as a substrate for enzymes involved in nucleotide metabolism and can influence metabolic pathways related to cell proliferation and differentiation.

Table 2: Key Enzymatic Reactions Involving TMP

| Enzyme | Reaction |

|---|---|

| Thymidylate Synthase | dUMP + 5,10-methylenetetrahydrofolate → TMP |

| Thymidylate Kinase | ATP + TMP → ADP + dTMP |

Wirkmechanismus

Thymidine monophosphate exerts its effects primarily through its role in DNA synthesis. It is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis. Thymidine monophosphate is phosphorylated to deoxythymidine diphosphate (dTDP) and then to deoxythymidine triphosphate (dTTP), which is incorporated into DNA during replication . The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate, a critical step in DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Thymidinmonophosphat kann mit anderen Nukleotiden wie Desoxyuridinmonophosphat (dUMP) und Desoxycytidinmonophosphat (dCMP) verglichen werden. Im Gegensatz zu dUMP, das eine Methylierung benötigt, um Thymidinmonophosphat zu bilden, wird dCMP direkt ohne Modifikation in die DNA eingebaut . Thymidinmonophosphat ist einzigartig in seiner Rolle als das einzige Nukleotid, das Thymin enthält, was es für die Stabilität und Integrität der DNA unerlässlich macht.

Ähnliche Verbindungen:

- Desoxyuridinmonophosphat (dUMP)

- Desoxycytidinmonophosphat (dCMP)

- Desoxyadenosinmonophosphat (dAMP)

- Desoxyguanosinmonophosphat (dGMP)

Die einzigartige Rolle von Thymidinmonophosphat in der DNA-Synthese und -Reparatur sowie seine spezifischen Wechselwirkungen mit Enzymen wie Thymidylatsynthase unterstreichen seine Bedeutung in der biologischen und medizinischen Forschung.

Biologische Aktivität

5'-Thymidylic acid, also known as thymidine monophosphate (TMP), is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and metabolism. This compound is essential for cellular functions across a wide range of organisms, from bacteria to humans. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and implications in health and disease.

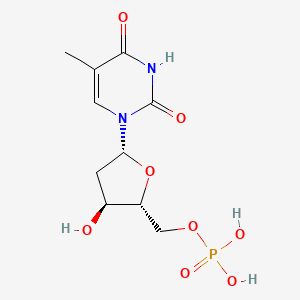

Chemical Structure and Properties

This compound is classified as a pyrimidine 2'-deoxyribonucleoside monophosphate. Its chemical structure consists of a thymine base attached to a deoxyribose sugar, which is further linked to a phosphate group at the 5' position. This structure is fundamental for its role in nucleic acid metabolism.

Metabolic Role

This compound is primarily involved in the de novo synthesis of DNA . It is synthesized from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase, an enzyme that catalyzes the reductive methylation of dUMP using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is critical for providing dTMP, which is subsequently phosphorylated to form deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis.

Key Reactions Involving this compound

| Reaction | Enzyme | Product |

|---|---|---|

| dUMP + 5,10-methylenetetrahydrofolate → dTMP + Dihydrofolate | Thymidylate Synthase | dTMP |

| dTMP + ATP → dTDP + ADP | Nucleoside Monophosphate Kinase | dTDP |

| dTDP + ATP → dTTP + ADP | Nucleoside Diphosphate Kinase | dTTP |

1. Enzymatic Interactions

Research indicates that this compound interacts with several enzymes that facilitate its conversion into other nucleotides. For instance, studies have shown that the addition of TMP to growth media significantly stimulates the growth of certain Mycoplasma species, indicating its importance as a nutrient source for these organisms .

2. Role in Cancer Therapy

The inhibition of thymidylate synthase has been targeted in cancer therapies due to its role in DNA synthesis. For example, fluorouracil (5-FU), a chemotherapeutic agent, functions by inhibiting this enzyme, thereby reducing the availability of dTMP and subsequently dTTP for DNA replication . This mechanism underlines the significance of this compound in therapeutic strategies against rapidly dividing cancer cells.

3. Nutritional Studies

In nutritional research, this compound has been detected in various foods such as buckwheat and squashberries but not quantified. Its presence suggests potential dietary sources of this nucleotide that may contribute to cellular health and metabolism .

Research Findings

Recent studies have expanded our understanding of the biological significance of this compound:

- Metabolic Pathways : It is involved in critical metabolic pathways beyond DNA synthesis, including roles in RNA metabolism and cellular signaling.

- Safety Pharmacology : Understanding the pharmacological properties of compounds like TMP is crucial for assessing their safety profiles in drug development .

- Biochemical Assays : Spectroscopic studies have revealed insights into the binding interactions between TMP and other biomolecules, enhancing our understanding of its biochemical behavior .

Eigenschaften

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOZYWVXFNDGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O8P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861902 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-07-1 | |

| Record name | thymidylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.